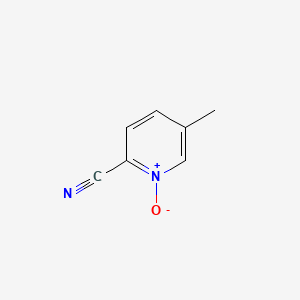![molecular formula C20H14O2 B576203 [1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde CAS No. 171820-02-3](/img/structure/B576203.png)
[1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde is a chemical compound that is widely used in scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular weight of about 370.5 g/mol and a melting point of about 73-76 °C. This compound is a building block for synthesizing various organic compounds and is an important intermediate in organic synthesis. It also has some biochemical and physiological effects on living organisms, which makes it a valuable tool in biomedical research.
科学的研究の応用
Photodynamic Therapy
- Application : Covalent Organic Frameworks (COFs) using derivatives of [1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde have been designed for efficient photodynamic therapy. These frameworks exhibit high reactive oxygen species production efficiency, vital for treating tumor cells (Zhang et al., 2019).
Synthesis of Novel Compounds
- Application : The compound has been used in the synthesis of a variety of m-terphenyl compounds, demonstrating its versatility in creating novel chemical structures (Kehlbeck et al., 2007).
Asymmetric Adsorption Studies
- Application : Studies on 4,4''-diamino-p-terphenyl, a related compound, have shown asymmetric adsorption on metal surfaces. This reveals potential for controlled chemical reactions and synthesis of complex organic macromolecules (Zhong et al., 2018).
Intramolecular Catalysis
- Application : The compound has been explored for its role in intramolecular Cannizzaro reactions, offering insights into reaction mechanisms and kinetics (Abbaszadeh & Bowden, 1990).
Organic Optoelectronic Applications
- Application : Derivatives of [1,1':3',1''-Terphenyl]-4,4''-dicarbaldehyde have been studied for their potential in organic optoelectronic applications, such as organic light-emitting devices (OLEDs) (Hu et al., 2013).
Luminescent Sensor Development
- Application : The compound has been used in developing luminescent sensors for detecting substances like benzaldehyde and nitrite, demonstrating its potential in environmental and analytical chemistry (Ding et al., 2017).
Novel Organic Synthesis
- Application : Research on derivatives of the compound has led to the development of novel synthesis methods for functionalized organic materials, expanding the toolkit for organic chemists (Chang et al., 2013).
Fluorescence Studies
- Application : The compound's derivatives have been analyzed for their fluorescence properties, contributing to the understanding of fluorogens in age pigments (Kikugawa et al., 1987).
作用機序
Target of Action
A similar compound, 5-carbamoyl-1,1’:4’,1’'-terphenyl-3-carboxylic acid, targets dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in humans .
Mode of Action
Drugs typically interact with their targets by binding to receptors on the surface of cells or within the cytoplasm . After binding, the drug can act as an agonist or antagonist, triggering or blocking the function of the target, respectively .
Biochemical Pathways
Drugs generally influence a series of interconnected biochemical reactions, each step being catalyzed by a specific enzyme . The product of one reaction becomes the substrate for the next, affecting the overall pathway .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug . They include factors such as solubility, permeability, protein binding, and inhibition or induction of enzymes .
Result of Action
A similar compound, 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid, undergoes cu-elimination and subsequent c–c coupling . This process could potentially influence the molecular and cellular effects of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarbaldehyde.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, presence of other molecules, and the specific characteristics of the biological environment where the compound is active . .
特性
IUPAC Name |
4-[3-(4-formylphenyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-15-4-8-17(9-5-15)19-2-1-3-20(12-19)18-10-6-16(14-22)7-11-18/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAUBPSPFGRWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(1S,2S)-1-ethynyl-2-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)
![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)



![Disodium;[4-[bis[4-(dimethylamino)phenyl]methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate](/img/structure/B576135.png)
![3-Oxa-7,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B576137.png)


![5-Fluorouridine-[6-3H]](/img/structure/B576143.png)